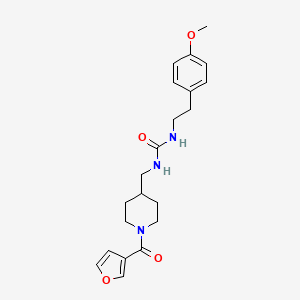

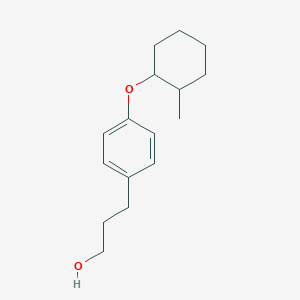

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea, also known as GW501516, is a synthetic drug that has been extensively studied in the field of sports medicine and exercise physiology. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to enhance endurance and improve lipid metabolism.

科学的研究の応用

Structural Studies and Biological Activity

A study by S. M. Saharin et al. (2008) on a structurally related compound, highlights the importance of the indole component in biological activity, where the orientation of the indole unit significantly influences molecular interactions. This work suggests that compounds with similar structural motifs, including 1-(1-hydroxybutan-2-yl)-3-(1-methyl-1H-indol-3-yl)urea, may exhibit unique biological activities due to their specific structural arrangements, including potential intra- and intermolecular hydrogen bonding capabilities (S. M. Saharin, Hapipah Mohd Ali, W. Robinson, & A. Mahmood, 2008).

Neuropeptide Y5 Receptor Antagonists

C. Fotsch et al. (2001) discuss the optimization of compounds targeting the neuropeptide Y5 receptor, a key player in the regulation of appetite and energy homeostasis. Through structural modification, including the urea portion, the study underscores the therapeutic potential of urea derivatives in the development of appetite suppressants. The detailed structure-activity relationship analysis presented can inform further research on compounds like this compound for potential metabolic disorder treatments (C. Fotsch, J. Sonnenberg, N. Chen, C. Hale, W. Karbon, & M. H. Norman, 2001).

Spin-Trapping and ESR Spectroscopy

Research by S. Rustgi and P. Riesz (1978) on the interaction of hydroxyl radicals with dihydropyrimidine base derivatives provides insights into the reactivity of similar urea compounds with reactive oxygen species. This study, through spin-trapping and ESR spectroscopy, helps understand the potential antioxidant properties or oxidative stress relevance of urea derivatives in biological systems (S. Rustgi & P. Riesz, 1978).

Hydrogel Formation and Material Properties

G. Lloyd and J. Steed (2011) explored the formation of hydrogels using urea derivatives, highlighting how the identity of anions influences the gel's physical properties. This research points to potential applications of this compound in creating responsive materials for biomedical or environmental applications, given its urea backbone and the potential for anion interaction (G. Lloyd & J. Steed, 2011).

Fluorescent Probing and Bioimaging

The work by Qingming Wang et al. (2017) on a novel fluorescent sensor underscores the utility of urea derivatives in designing selective probes for metal ions, such as Al3+. The unique binding stoichiometry and sensitivity demonstrated in this study suggest the potential of structurally similar compounds for applications in bioimaging and environmental monitoring (Qingming Wang, Lei Yang, Hua Wang, Jialiang Song, Hui Ding, Xinhui Tang, & Hongmiao Yao, 2017).

特性

IUPAC Name |

1-(1-hydroxybutan-2-yl)-3-(1-methylindol-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-10(9-18)15-14(19)16-12-8-17(2)13-7-5-4-6-11(12)13/h4-8,10,18H,3,9H2,1-2H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTKIUHEAVAJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)NC1=CN(C2=CC=CC=C21)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)

![5-Chloro-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-methoxybenzamide](/img/structure/B2423974.png)

![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)